Lucanthone - 479-50-5

Lucanthone

Catalog Number: EVT-288034
CAS Number: 479-50-5
Molecular Formula: C20H24N2OS
Molecular Weight: 340.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lucanthone is a thioxanthen-9-one compound having a methyl substituent at the 1-position and a 2-[(diethylamino)ethyl]amino substituent at the 4-position. Formerly used for the treatment of schistosomiasis. It is a prodrug, being metabolised to hycanthone. It has a role as a schistosomicide drug, an antineoplastic agent, a photosensitizing agent, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor, a prodrug, an adjuvant and a mutagen.
One of the schistosomicides, it has been replaced largely by hycanthone and more recently praziquantel. (From Martindale The Extrapharmacopoeia, 30th ed., p46). It is currently being tested as a radiation sensitizer.
Lucanthone is an orally available thioxanthone-based DNA intercalator and inhibitor of the DNA repair enzyme apurinic-apyrimidinic endonuclease 1 (APEX1 or APE1), with anti-schistosomal and potential antineoplastic activity. Lucanthone intercalates DNA and interferes with the activity of topoisomerases I and II during replication and transcription, thereby inhibiting the synthesis of macromolecules. In addition, this agent specifically inhibits the endonuclease activity of APE1, without affecting its redox activity, resulting in un-repaired DNA strand breaks which may induce apoptosis. Therefore, lucanthone may sensitize tumor cells to radiation and chemotherapy. Furthermore, lucanthone inhibits autophagy through the disruption of lysosomal function. The multifunctional nuclease APE1 is a key component for DNA repair; its expression is often correlated with tumor cell resistance to radio- and chemotherapy.
One of the SCHISTOSOMICIDES, it has been replaced largely by HYCANTHONE and more recently PRAZIQUANTEL. (From Martindale The Extrapharmacopoeia, 30th ed., p46)
Source and Classification
  • Chemical Formula: C20_{20}H24_{24}N2_2OS
  • Molecular Weight: 340.49 g/mol
  • CAS Number: 100006849
  • Drug Classification: Investigational drug; previously used as an antischistosomal agent.
Synthesis Analysis

The synthesis of lucanthone involves several key steps that utilize various chemical precursors. One of the primary intermediates in its synthesis is 1-chloro-4-methylthioxanthen-9-one, which can be prepared through different synthetic routes.

Synthesis Methods

  1. Initial Formation of Thioxanthenone:
    • The synthesis begins with the chlorination of thioxanthenone to introduce a chlorine atom at the 1-position.
  2. Formation of the Amino Group:
    • The chlorinated intermediate undergoes nucleophilic substitution with diethylamine to introduce the diethylamino group, resulting in lucanthone.
  3. Final Purification:
    • The crude product is purified through recrystallization or chromatography to obtain pure lucanthone.

These methods highlight the importance of controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .

Molecular Structure Analysis

Lucanthone's molecular structure features a thioxanthenone core, which contributes to its biological activity. The compound consists of a thioxanthene ring system, with a methyl group and a diethylamino ethyl side chain.

Structural Features

  • Thioxanthene Core: Provides the planar structure necessary for intercalation into DNA.
  • Diethylamino Group: Enhances solubility and biological activity.
  • Molecular Geometry: The compound exhibits a three-dimensional conformation that facilitates its interaction with biological targets.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized lucanthone .

Chemical Reactions Analysis

Lucanthone participates in various chemical reactions, particularly those involving nucleophilic attack on electrophilic centers within biological molecules.

Key Reactions

  1. DNA Intercalation:
    • Lucanthone intercalates between DNA base pairs, disrupting normal DNA function.
  2. Topoisomerase Inhibition:
    • The compound inhibits DNA topoisomerase II, preventing the relaxation of supercoiled DNA during replication and transcription.
  3. Apurinic Endonuclease Inhibition:
    • Lucanthone also inhibits apurinic endonuclease-1, impacting DNA repair mechanisms.

These reactions highlight lucanthone's potential as an antitumor agent due to its ability to interfere with critical cellular processes .

Mechanism of Action

Lucanthone's mechanism of action involves multiple pathways that ultimately lead to cell death in targeted cells, particularly cancerous cells.

Mechanistic Pathways

  • Inhibition of DNA Repair: By inhibiting apurinic endonuclease and topoisomerase II, lucanthone prevents the repair of DNA damage caused by radiation or other genotoxic agents.
  • Induction of Apoptosis: The disruption of DNA integrity triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Selective Targeting of Cycling Cells: Lucanthone preferentially affects rapidly dividing cells while sparing non-cycling normal cells, such as most brain cells, enhancing its therapeutic index .
Physical and Chemical Properties Analysis

Lucanthone exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Applications

Lucanthone has been explored for various scientific applications beyond its initial use as an antischistosomal agent.

Therapeutic Applications

  1. Cancer Treatment: Currently under investigation as a radiation sensitizer for certain types of tumors due to its ability to inhibit DNA repair mechanisms.
  2. Research Tool: Utilized in studies examining the role of DNA topoisomerases in cancer biology and treatment resistance.
  3. Potential Antiparasitic Agent: While largely replaced by newer drugs, ongoing research may revive interest in lucanthone for treating parasitic infections.

As research continues, lucanthone may find new applications within oncology and parasitology, underscoring its relevance in modern pharmacological studies .

Introduction to Lucanthone in Biomedical Research

Historical Context and Evolution of Lucanthone as a Therapeutic Agent

Lucanthone (chemical name: 1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one) emerged as a pioneering metal-free therapeutic against parasitic infections. First introduced in 1946 under the designation Miracil D, it represented a breakthrough in schistosomiasis chemotherapy, targeting Schistosoma haematobium and S. mansoni infections. Its mechanism of action involved binding to acetylcholine receptors in parasitic worms, inducing hypersensitivity to serotonin (5-HT). This neuropharmacological disruption caused uncontrolled motility, separation of mating pairs, cessation of reproduction, and structural damage to the integument and vitelline duct [1] [6]. Clinically, lucanthone was administered orally at 10 mg/kg twice daily (totaling 100 mg/kg) or as a single 60 mg/kg dose, achieving egg clearance in approximately 80% of treated patients [1].

Despite its efficacy, widespread clinical adoption was hampered by significant limitations. Treatment frequently provoked nausea, vomiting, diarrhea, insomnia, and occasional hematemesis [1]. These adverse effects, coupled with emerging concerns about mutagenicity observed in experimental models, restricted its utility in mass therapy campaigns [1] [5]. This prompted the search for improved derivatives. In 1965, microbial metabolism studies revealed that Aspergillus sclerotiorum could hydroxylate lucanthone's 4-methyl group, yielding hycanthone [1]. This metabolite demonstrated superior potency (requiring only 1.5-3.5 mg/kg via oral or intramuscular routes) and a slightly improved tolerability profile compared to its parent compound, though hepatic toxicity remained a concern [1] [6]. Hycanthone's enhanced activity underscored the importance of metabolic activation and shifted focus toward understanding the structure-activity relationships (SAR) of thioxanthene derivatives.

Table 1: Key Properties and Comparison of Lucanthone and Hycanthone

PropertyLucanthoneHycanthone
Chemical ClassThioxanthene derivativeHydroxylated thioxanthene derivative
Primary UseAntischistosomal (Introduced 1946)Antischistosomal (Discovered 1965)
Route of AdministrationOralOral or Intramuscular
Typical Dose10 mg/kg b.i.d. (total 100 mg/kg) or 60 mg/kg single1.5-3.5 mg/kg for 1-5 days or 3 mg/kg single IM
Major TargetsS. haematobium, S. mansoniS. haematobium, S. mansoni
Key LimitationFrequent GI and CNS side effects, mutagenicity concernsHepatotoxicity, teratogenicity concerns
Metabolic RelationshipParent prodrugActive metabolite of Lucanthone

The exploration of lucanthone and its analogs extended beyond parasitology. By the early 1980s, structural modifications revealed critical SAR insights for antitumor potential. Ring hydroxylation at position 7 enhanced cytotoxicity, but crucially, the presence of a 4-(hydroxymethyl) group (as in hycanthone and related 9H-xanthen-9-ones) proved indispensable for significant antineoplastic activity [3]. Removal of this group abolished efficacy, highlighting its role in target interaction. These findings marked the initial steps in repositioning lucanthone's scaffold from antiparasitic to oncological applications [3].

Role of Lucanthone in Transitioning from Antiparasitic to Antineoplastic Research

The repurposing of lucanthone for oncology stemmed from serendipitous observations of its activity against transplantable rodent tumors and mechanistic studies revealing interactions with critical cellular pathways in cancer cells. Research uncovered its ability to inhibit multiple targets, positioning it as a multimodal antineoplastic agent:

  • DNA Repair Enzyme Inhibition (APE1): Lucanthone potently inhibits Apurinic/Apyrimidinic Endonuclease 1 (APE1/Ref-1), a pivotal enzyme in the Base Excision Repair (BER) pathway. APE1 overexpression is a recognized mechanism of chemoresistance in various cancers. Lucanthone binds directly to APE1 (affinity constant ~89 nM), blocking its endonuclease activity critical for repairing DNA damage induced by alkylating agents like temozolomide (TMZ) [1] [7]. Hycanthone exhibits even stronger inhibition (affinity constant ~10 nM, IC₅₀ = 80 nM for AP site incision) [1] [7]. This inhibition sensitizes cancer cells to TMZ and ionizing radiation by preventing the repair of cytotoxic DNA lesions [4] [7]. Lucanthone's ability to cross the blood-brain barrier (BBB) made this mechanism particularly relevant for glioblastoma (GBM) research [4] [8].

  • Autophagy Inhibition and Lysosomal Targeting: A significant shift in understanding lucanthone's anticancer mechanism came with the discovery of its impact on autophagy. It disrupts autophagic flux—a cellular recycling process often upregulated in therapy-resistant cancers—by inducing lysosomal membrane permeabilization (LMP) [4] [8]. Acridine orange staining experiments in glioma cells demonstrated lucanthone-induced loss of lysosomal acidity (visualized by reduced red fluorescence), signifying lysosomal dysfunction [4]. This disruption prevents the degradation of autophagosomes, leading to the cytotoxic accumulation of cellular debris and impaired survival under stress conditions (e.g., hypoxia, chemotherapy) [4] [8]. Mechanistically, lucanthone was found to be a potential inhibitor of Palmitoyl Protein Thioesterase 1 (PPT1) [8]. PPT1, located on the lysosomal membrane, is involved in depalmitoylation and its inhibition disrupts lysosomal function and mTOR signaling, contributing to autophagic blockade and tumor growth suppression. Lucanthone's structural similarity to known PPT1 inhibitors like chloroquine supports this mechanism [8].

  • Impact on Cancer Stem Cells (CSCs) and Tumor Microenvironment (TME): Lucanthone demonstrates significant activity against therapy-resistant cell populations, particularly glioma stem-like cells (GSCs). In patient-derived GSCs (e.g., GBM43, GBM9) and TMZ-resistant GSC lines, lucanthone treatment reduced the expression of stemness markers (Olig2, Nestin, SOX2) and disrupted the formation of tumor microtubes (TMs)—long intercellular connections associated with treatment resistance and network-driven survival in GBM [4] [8]. In vivo studies using orthotopic mouse models (e.g., luciferase+ GL261 or KR158 cells implanted intracranially) showed that lucanthone monotherapy slowed tumor growth, decreased Olig2+ GSC numbers, normalized tumor vasculature, reduced hypoxia, and increased cytotoxic T-cell infiltration into the tumor core [4] [8]. This suggests a dual effect: direct cytotoxicity and modulation of the immunosuppressive TME.

  • Topoisomerase Inhibition: Early studies identified lucanthone as an inhibitor of topoisomerase I and II [8], enzymes essential for DNA replication and transcription. While not its primary antineoplastic mechanism, this activity contributes to DNA damage accumulation, particularly in replicating cancer cells.

Table 2: Multimodal Antineoplastic Mechanisms of Lucanthone

Mechanistic Target/PathwayEffect of LucanthoneConsequence in Cancer CellsEvidence Level
APE1/Ref-1 (BER Pathway)Direct binding and inhibition of endonuclease activityImpaired repair of alkylation/oxidation DNA damage; sensitization to TMZ and radiationIn vitro enzymatic assays, synergy studies with TMZ [1] [4] [7]
Lysosomal Function / AutophagyInduces LMP; inhibits PPT1; blocks autophagic fluxCytotoxic accumulation of autophagosomes; impaired stress adaptation; sensitization to metabolic stress and chemo/radiotherapyAcridine orange staining, LC3-II/p62 accumulation, in vitro/vivo efficacy in GBM models [4] [8]
Cancer Stem Cells (GSCs)Reduces Olig2+, Nestin+, SOX2+ populations; disrupts TM networksDepletes therapy-resistant cell pool; inhibits pro-survival intercellular communicationIn vitro GSC cultures, in vivo tumor analysis (IHC) [4] [8]
Tumor Microenvironment (TME)Reduces hypoxia, normalizes vasculature, increases CD8+ T-cell infiltrationAlters immunosuppressive TME; may enhance immune recognitionIn vivo models (hypoxia probes, IHC for CD31, CD8) [4] [8]
Topoisomerase I/IIInhibition of enzyme activityDNA damage accumulation during replication/transcriptionEarly biochemical studies [8]

The transition of lucanthone into oncology clinical trials (notably Phase II for brain metastases and glioblastoma, NCT02014545) [7] validates its repurposing potential. Its ability to target multiple resistance mechanisms—DNA repair, autophagy, stemness, and immune evasion—particularly in aggressive, treatment-refractory cancers like TMZ-resistant GBM, positions it as a compelling candidate for combinatorial approaches. Ongoing research focuses on elucidating the primacy of PPT1 inhibition versus other lysosomal effects and optimizing its integration into modern therapeutic regimens for solid tumors [4] [7] [8].

Properties

CAS Number

479-50-5

Product Name

Lucanthone

IUPAC Name

1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C20H24N2OS/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20/h6-11,21H,4-5,12-13H2,1-3H3

InChI Key

FBQPGGIHOFZRGH-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O

Solubility

3.15e-03 g/L

Synonyms

Lucanthone monohydrochloride; NCIMech000830; CCRIS 1106; AIDS013879; AIDS-013879; Thiaxanthenone; miracil D.

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.